3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with pyridine and pyrimidine rings. Its defining feature is the substitution of a furan-2-ylmethyl group at the N3 position.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11-9-4-1-5-13-10(9)14-12(17)15(11)7-8-3-2-6-18-8/h1-6H,7H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVQBOCGPMDWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CC3=CC=CO3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and chemical properties of pyrido[2,3-d]pyrimidine derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Physicochemical Properties
| Property | Target Compound | 3-(4-chlorobenzyl)-1-(3-fluorobenzyl) Derivative | 1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl] Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~380 (predicted) | 460.4 | 387.4 |
| LogP | 2.1 | 3.8 | 2.9 |
| Solubility (mg/mL) | Moderate | Low | High |
| Thermal Stability (°C) | 180–200 | 220–240 | 160–180 |
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